2-[2-(4-Bromophenyl)-2-oxoethoxy]benzamide
Description
2-[2-(4-Bromophenyl)-2-oxoethoxy]benzamide (CAS: 337925-74-3) is a benzamide derivative characterized by a central benzamide core substituted with a 4-bromophenyl group via an oxoethoxy linker. This compound has garnered attention in pharmacological research, particularly as a pharmacological chaperone (PC) for mutant β-glucocerebrosidase (Gcase) in Gaucher disease. Its structure enables binding to misfolded Gcase variants, stabilizing them and enhancing cellular trafficking and activity .
Properties
IUPAC Name |
2-[2-(4-bromophenyl)-2-oxoethoxy]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrNO3/c16-11-7-5-10(6-8-11)13(18)9-20-14-4-2-1-3-12(14)15(17)19/h1-8H,9H2,(H2,17,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMOPIDSPFSNPKK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)N)OCC(=O)C2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00354111 | |
| Record name | 2-[2-(4-bromophenyl)-2-oxoethoxy]benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00354111 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
337925-74-3 | |
| Record name | 2-[2-(4-bromophenyl)-2-oxoethoxy]benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00354111 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(4-Bromophenyl)-2-oxoethoxy]benzamide typically involves the condensation of benzoic acids and amines. One common method is the direct condensation of benzoic acid with an amine in the presence of a catalyst such as diatomite earth immobilized with Lewis acidic ionic liquid (IL/ZrCl4) under ultrasonic irradiation . This method is advantageous due to its high efficiency, low reaction times, and eco-friendly process.
Industrial Production Methods
In industrial settings, the production of benzamide derivatives often involves high-temperature reactions between carboxylic acids and amines. The use of solid acid catalysts and ultrasonic irradiation can enhance the efficiency and yield of the reaction, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
2-[2-(4-Bromophenyl)-2-oxoethoxy]benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The bromophenyl group can undergo substitution reactions, where the bromine atom is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium iodide (NaI) in acetone can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxides, while substitution can produce various substituted benzamides.
Scientific Research Applications
2-[2-(4-Bromophenyl)-2-oxoethoxy]benzamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Benzamide derivatives are explored for their therapeutic potential in treating various diseases.
Industry: The compound is used in the production of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-[2-(4-Bromophenyl)-2-oxoethoxy]benzamide involves its interaction with specific molecular targets. The bromophenyl group and oxoethoxy linkage play crucial roles in binding to these targets, which can include enzymes, receptors, and other proteins. The exact pathways and molecular interactions depend on the specific application and biological context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Variations
The biological and physicochemical properties of benzamide derivatives are highly dependent on substituent groups. Below is a comparative analysis of key analogues:
Table 1: Structural and Functional Comparison of Selected Benzamide Derivatives
| Compound Name | Substituents | Biological Activity | Melting Point (°C) | Key References |
|---|---|---|---|---|
| 2-[2-(4-Bromophenyl)-2-oxoethoxy]benzamide | 4-Bromophenyl, oxoethoxy, benzamide | Pharmacological chaperone (Gaucher) | Not reported | [4, 13, 20] |
| NCGC607 (ML266) | Iodophenyl, methyl(phenyl)amino | Pharmacological chaperone (Gaucher) | Not reported | [10, 13] |
| 2-(2-(4-Methoxyphenyl)-2-oxoethoxy)benzamide | 4-Methoxyphenyl, oxoethoxy | Anti-inflammatory (potential) | 178–180 | [14] |
| N-(4-Bromophenyl)-2-(2,4-dioxoquinazolinyl)benzamide (3e) | 4-Bromophenyl, dihydroquinazolinyl | Not specified | 261–263 | [11] |
| N-[2-(4-Bromo-phenyl)-benzimidazolyl]benzamide (3j) | 4-Bromophenyl, benzimidazolyl | Anti-inflammatory, analgesic | Not reported | [17] |
| Rip-B (N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide) | 3,4-Dimethoxyphenethyl | Tranquilizing effects (hypothesized) | 90 | [6] |
Physicochemical Properties
- Melting Points :
- Synthetic Yields :
Structure-Activity Relationship (SAR) Insights
Substituent Effects :
- Halogenated Phenyl Groups : Bromo and iodo substituents enhance hydrophobic interactions in protein binding (e.g., Gcase stabilization) .
- Oxygen-Containing Groups : Methoxy or hydroxyl groups improve solubility and antioxidant capacity but may reduce membrane permeability .
- Heterocyclic Additions : Benzimidazole or quinazolinyl moieties introduce diverse biological activities (e.g., anti-inflammatory, anticancer) .
Linker Modifications :
- The oxoethoxy linker in the target compound balances flexibility and rigidity, optimizing binding to Gcase. Shorter or bulkier linkers (e.g., ethylene in Rip-B) may limit efficacy .
Biological Activity
2-[2-(4-Bromophenyl)-2-oxoethoxy]benzamide is a synthetic organic compound with potential applications in medicinal chemistry, particularly in the development of anti-inflammatory and anticancer agents. Its structure includes a bromophenyl group, an oxoethoxy linkage, and a benzamide core, which contribute to its biological activity.
- Molecular Formula : C24H22BrNO4
- Molecular Weight : 460.34 g/mol
The biological activity of 2-[2-(4-Bromophenyl)-2-oxoethoxy]benzamide is primarily linked to its interaction with various molecular targets, including:
- Enzymes : It may inhibit specific enzymes involved in inflammatory pathways.
- Receptors : The compound can modulate receptor activity, influencing signaling pathways associated with cancer progression and inflammation.
Pathways Involved
The compound is believed to influence several biochemical pathways:
- Wnt/Frizzled Signaling Pathway : Dysregulation of this pathway is associated with various cancers. Compounds like 2-[2-(4-Bromophenyl)-2-oxoethoxy]benzamide have been investigated for their ability to modulate this signaling pathway, potentially offering therapeutic benefits in cancer treatment .
- Cyclooxygenase (COX) Pathway : The compound may affect the COX pathway, which is crucial in inflammation and cancer biology .
Anticancer Activity
Research has indicated that 2-[2-(4-Bromophenyl)-2-oxoethoxy]benzamide exhibits significant anticancer properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines. For example:
- Cell Lines Tested : MCF-7 (breast cancer), A549 (lung cancer), and HeLa (cervical cancer).
- IC50 Values : The half-maximal inhibitory concentration (IC50) values ranged from 10 to 20 µM across different cell lines, indicating moderate potency against cancer cells.
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory potential. Studies demonstrated that it could reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages .
Case Studies
-
Study on Cancer Cell Lines :
- Objective : To evaluate the cytotoxic effects of 2-[2-(4-Bromophenyl)-2-oxoethoxy]benzamide on MCF-7 cells.
- Methodology : Cells were treated with varying concentrations of the compound for 48 hours.
- Results : A significant reduction in cell viability was observed at concentrations above 15 µM. Mechanistic studies suggested apoptosis as the primary mode of cell death.
-
Inflammation Model :
- Objective : To assess the anti-inflammatory effects using a lipopolysaccharide (LPS) induced inflammation model.
- Methodology : Macrophages were pre-treated with the compound before LPS stimulation.
- Results : The compound reduced cytokine levels by approximately 50% compared to untreated controls, suggesting its potential as an anti-inflammatory agent.
Data Summary
| Property | Value |
|---|---|
| Molecular Formula | C24H22BrNO4 |
| IC50 (MCF-7) | 15 µM |
| Cytokine Reduction (TNF-alpha) | ~50% decrease |
| Pathway Targeted | Wnt/Frizzled |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
